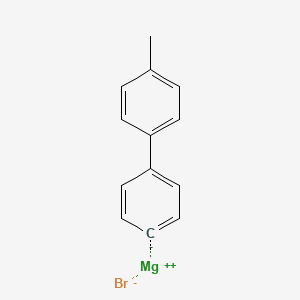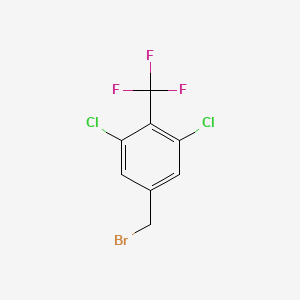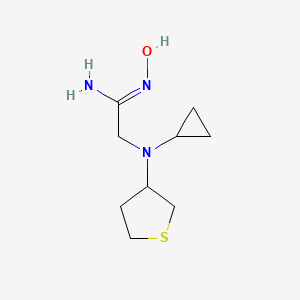
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)phenylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran (2-MeTHF), is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is used as a reagent in various chemical reactions due to its ability to act as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylphenyl)phenylmagnesium bromide involves the reaction of 4-bromo-4’-methylbiphenyl with magnesium in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but generally takes a few hours to complete.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylphenyl)phenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Automation: The process is often automated to ensure consistent quality and yield.
Purification: The product is purified to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, and esters are common reagents that react with 4-(4-Methylphenyl)phenylmagnesium bromide.
Solvents: 2-methyltetrahydrofuran is commonly used as the solvent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds are alcohols.
Substituted biphenyls: Substitution reactions yield various substituted biphenyl compounds.
Scientific Research Applications
4-(4-Methylphenyl)phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It is used in the production of agrochemical compounds.
Material science: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)phenylmagnesium bromide involves its role as a nucleophile. The compound donates an electron pair to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved include:
Carbonyl compounds: The compound reacts with the carbonyl group of aldehydes, ketones, and esters.
Electrophiles: It can react with various electrophiles in substitution reactions.
Comparison with Similar Compounds
4-(4-Methylphenyl)phenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but contains a fluorine atom instead of a methyl group.
Phenylmagnesium bromide: A simpler Grignard reagent without the additional phenyl and methyl groups.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group.
These similar compounds have different reactivities and selectivities, making 4-(4-Methylphenyl)phenylmagnesium bromide unique in its applications and properties.
Properties
Molecular Formula |
C13H11BrMg |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
magnesium;1-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
VNSHMOAWWCYZIS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)


![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)

![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
